molecular formula C23H25N3O4S B11264843 N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide

N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide

Cat. No.: B11264843
M. Wt: 439.5 g/mol
InChI Key: NHUFTMMEWABVTG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, an oxadiazole ring, and a sulfonamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps. The process begins with the preparation of the benzofuran ring, followed by the introduction of the oxadiazole ring and the sulfonamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, an oxadiazole ring, and a sulfonamide group

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N,N-diethyl-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C23H25N3O4S/c1-5-16-8-10-17(11-9-16)22-24-23(30-25-22)21-15(4)19-14-18(12-13-20(19)29-21)31(27,28)26(6-2)7-3/h8-14H,5-7H2,1-4H3

InChI Key

NHUFTMMEWABVTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N(CC)CC)C

Origin of Product

United States

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